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Compound of Interest

Compound Name: Cbz-NH-peg8-CH2cooh

Cat. No.: B8104045 Get Quote

Technical Guide: Cbz-NH-PEG8-CH2COOH
For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical overview of the chemical properties and applications of Cbz-NH-
PEG8-CH2COOH, a heterobifunctional PROTAC linker.

Executive Summary
This document provides a comprehensive technical guide on the chemical properties,

applications, and relevant experimental methodologies for Cbz-NH-PEG8-CH2COOH. This

compound is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, which is

frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other

bioconjugation applications.[1][2] Its structure incorporates a carboxybenzyl (Cbz)-protected

amine, a hydrophilic 8-unit PEG spacer, and a terminal carboxylic acid, affording it unique

functionalities for covalent conjugation strategies in drug discovery and chemical biology.

Chemical Properties
Cbz-NH-PEG8-CH2COOH is a well-defined molecule with consistent physical and chemical

properties. The key quantitative data are summarized in the table below. Note that slight

variations in molecular weight and formula may exist between suppliers based on the exact

structure of the end group (e.g., CH2COOH vs. CH2CH2COOH).
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Property Value Reference(s)

Molecular Formula C26H43NO12 [3]

Molecular Weight 561.62 g/mol [3]

CAS Number 1334177-87-5 [4]

Appearance Viscous Liquid [5]

Purity
≥95% to >98% (Typically by

HPLC)
[4][5][6]

Storage Conditions
-20°C for long-term storage,

protect from light.
[4][5]

Core Applications
The bifunctional nature of Cbz-NH-PEG8-CH2COOH makes it a versatile tool in several

advanced research areas:

PROTAC Synthesis: This is a primary application where the molecule serves as a linker to

connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin

ligase.[1][7][8] The PEG spacer enhances the solubility and optimizes the distance between

the two recruited proteins, facilitating the formation of a ternary complex.[9]

Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines

on biomolecules like proteins, peptides, or antibodies, enabling their modification.[4][10]

Drug Delivery & Nanotechnology: The hydrophilic PEG chain can improve the

pharmacokinetic properties of conjugated drugs and is used in the functionalization of

nanomaterials.[4]

Methodologies and Experimental Protocols
The utility of Cbz-NH-PEG8-CH2COOH revolves around the sequential or orthogonal reactions

of its two terminal functional groups: the carboxylic acid and the Cbz-protected amine. Below

are detailed, representative protocols for the key transformations.
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Amide Bond Formation via EDC/NHS Coupling
The terminal carboxylic acid is readily coupled to primary amines on a target molecule (e.g., a

protein ligand) using carbodiimide chemistry. This forms a stable amide bond.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to

form a reactive O-acylisourea intermediate. This intermediate can react directly with an amine

or be converted to a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester, which

then reacts with the amine.[11][12]

Materials:

Cbz-NH-PEG8-CH2COOH

Amine-containing molecule (e.g., POI ligand)

EDC Hydrochloride

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous

reactions

Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0) for

activation.[11]

Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5) for conjugation.

Quenching Solution: Hydroxylamine or 2-Mercaptoethanol.

Anhydrous Dimethylformamide (DMF) if reactants are not water-soluble.

Protocol (Aqueous, Two-Step):

Activation: Dissolve Cbz-NH-PEG8-CH2COOH (1 equivalent) in MES buffer.

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[13]

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11][13]

Conjugation: Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).
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Add the activated linker solution from step 3 to the amine solution.

Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

Quenching: Add quenching solution (e.g., 1 M hydroxylamine to a final concentration of 10-

50 mM) to stop the reaction.[13]

Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-

exclusion chromatography (SEC), or reverse-phase HPLC.

Cbz Group Deprotection via Catalytic Hydrogenolysis
The Cbz group is a robust protecting group for the amine that can be selectively removed

under mild conditions, typically catalytic hydrogenation, to reveal the free amine.[14][15] This

amine is then available for subsequent conjugation reactions.

Principle: In the presence of a palladium catalyst, hydrogen gas (H₂) or a hydrogen donor

cleaves the benzylic C-O bond of the carbamate, releasing toluene and carbon dioxide,

resulting in the free amine.[15]

Materials:

Cbz-protected compound (e.g., the product from section 4.1)

Catalyst: 10% Palladium on carbon (Pd/C), typically 5-10 mol%.[14]

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like

ammonium formate or 1,4-cyclohexadiene.[14][16]

Inert filtration aid (e.g., Celite).

Protocol (Using H₂ Gas):

Dissolution: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent like

methanol.
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Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert

atmosphere (e.g., Nitrogen or Argon).

Hydrogenation: Secure a balloon filled with hydrogen gas to the reaction flask and apply

vacuum, then backfill with H₂. Repeat this cycle 3 times.

Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 2-16 hours).

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine

product. Further purification can be performed by chromatography if necessary.[14]

Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical sequence of reactions for synthesizing a PROTAC

using Cbz-NH-PEG8-CH2COOH.
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Step 1: First Conjugation

Step 2: Deprotection

Step 3: Second Conjugation

Cbz-NH-PEG8-COOH
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Caption: PROTAC synthesis workflow using Cbz-NH-PEG8-CH2COOH.
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PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule utilizes the cell's own ubiquitin-proteasome system

to degrade the target protein. The linker is critical for enabling this process.
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8104045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

